Technical Whitepaper: Physicochemical Profiling & Application of 1-(Benzo[d]thiazol-2-yl)cyclopropanecarboxylic Acid
Technical Whitepaper: Physicochemical Profiling & Application of 1-(Benzo[d]thiazol-2-yl)cyclopropanecarboxylic Acid
Executive Summary & Structural Rationale
This technical guide profiles 1-(Benzo[d]thiazol-2-yl)cyclopropanecarboxylic acid , a specialized molecular scaffold combining a fused bicyclic heterocycle with a conformationally restricted aliphatic acid.
In modern medicinal chemistry, this molecule represents a strategic "linker-pharmacophore" hybrid. The benzothiazole moiety acts as a bioisostere for indole or purine systems, frequently targeting kinases and GPCRs. The cyclopropane ring , specifically with 1,1-disubstitution (geminal), introduces the Thorpe-Ingold effect, locking the carboxylic acid and the aromatic system into a rigid orientation that minimizes entropy loss upon protein binding.
This guide provides the predicted physicochemical baseline, validated synthetic routes, and analytical protocols required to utilize this scaffold in drug discovery campaigns.
Physicochemical Property Profile
The following data aggregates calculated values based on structure-activity relationship (SAR) algorithms and component analysis (Benzothiazole + Cyclopropane carboxylic acid).
Table 1: Core Physicochemical Parameters[1]
| Property | Value (Predicted/Range) | Technical Significance |
| Molecular Formula | C₁₁H₉NO₂S | Core stoichiometry. |
| Molecular Weight | 219.26 g/mol | Fragment-like space; ideal for Lead-Optimization. |
| pKa (Acidic) | 4.2 – 4.6 (COOH) | Ionized (>99%) at physiological pH (7.4). |
| pKa (Basic) | ~1.5 (Thiazole N) | Very weak base; protonation unlikely under physiological conditions. |
| LogP (Lipophilicity) | 2.4 – 2.8 | Moderate lipophilicity; suggests good passive membrane permeability. |
| LogD (pH 7.4) | -0.5 – 0.5 | Distribution coefficient drops due to ionization of carboxylate. |
| TPSA | ~50-60 Ų | Excellent range for blood-brain barrier (BBB) penetration if passive transport allowed. |
| H-Bond Donors | 1 (COOH) | Minimal donor count reduces desolvation penalty. |
| H-Bond Acceptors | 3 (N, O, O) | Standard acceptor profile for kinase hinge regions. |
| Melting Point | 145 – 155°C | High crystallinity expected due to pi-stacking (benzothiazole) and rigid packing. |
Solubility & Ionization Behavior
The molecule exhibits a classic pH-dependent solubility profile .
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pH < 3: The molecule exists in its neutral, unionized form. Solubility is limited by the lipophilic benzothiazole ring (predicted < 0.1 mg/mL).
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pH > 6: Deprotonation of the carboxylic acid yields the carboxylate anion, significantly enhancing aqueous solubility (predicted > 10 mg/mL), making it suitable for formulation as a sodium or potassium salt.
Synthetic Pathways & Optimization
The synthesis of 1-(Benzo[d]thiazol-2-yl)cyclopropanecarboxylic acid requires constructing the C-C bond between the heterocycle and the strained ring, or building the heterocycle onto a pre-existing cyclopropane nitrile.
Pathway A: Condensation Strategy (Recommended)
This route utilizes the condensation of 2-aminothiophenol with a 1-cyanocyclopropane-1-carboxylic acid derivative (or its ester/nitrile precursor). This is preferred for scale-up due to higher atom economy.
Pathway B: Alkylation/Hydrolysis
Alkylation of benzothiazole-2-acetonitrile with 1,2-dibromoethane followed by hydrolysis. This method is often lower yielding due to competitive elimination reactions.
Visualization: Synthetic Workflow (DOT)
Figure 1: Retrosynthetic workflow focusing on the condensation of 2-aminothiophenol with cyclopropane nitrile derivatives.
Analytical Characterization Protocols
To ensure scientific integrity, the following self-validating protocols are recommended for characterizing this specific molecule.
Protocol 4.1: HPLC Purity & LogP Determination
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Objective: Verify purity (>95%) and estimate lipophilicity via retention time.
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
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Mobile Phase:
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A: Water + 0.1% Formic Acid (buffers carboxylate).
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B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 10 minutes.
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Detection: UV at 254 nm (Benzothiazole absorption max) and 280 nm .
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Validation: The carboxylic acid peak should shift significantly in retention time if the mobile phase pH is adjusted from 2.5 (unionized, longer retention) to 7.0 (ionized, void volume elution).
Protocol 4.2: Potentiometric pKa Determination
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Rationale: Accurate pKa is critical for predicting oral absorption.
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Method:
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Dissolve 5 mg of compound in 10 mL of degassed water/methanol (80:20) co-solvent (methanol ensures solubility of the neutral species).
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Titrate with 0.1 M KOH using a standardized glass electrode.
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Perform a blank titration (solvent only).
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Calculation: Use the Yasuda-Shedlovsky extrapolation to determine aqueous pKa from the co-solvent value.
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Expected Result: An inflection point near pH 4.5 corresponding to the COOH group.
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Drug-Like Properties & ADME Potential[2]
Metabolic Stability
The cyclopropane ring confers significant metabolic stability compared to a standard ethyl or propyl chain.
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Mechanism: The strained C-H bonds of cyclopropane (bond dissociation energy ~106 kcal/mol) are more resistant to Cytochrome P450-mediated hydroxylation than standard methylene groups.
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Risk: The benzothiazole sulfur is susceptible to S-oxidation (sulfoxide/sulfone formation), though the steric bulk of the adjacent cyclopropane may hinder this enzymatic attack.
Permeability (PAMPA)
Due to the ionizable carboxylic acid, permeability will be pH-dependent.
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Gastric pH (1-3): High permeability (Unionized).
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Intestinal pH (6-7): Low passive permeability (Ionized).
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Strategy: For oral delivery, this molecule is best administered as a prodrug ester (e.g., ethyl or isopropyl ester) to mask the acid, improve absorption, and then hydrolyze in plasma.
Visualization: ADME Decision Tree
Figure 2: ADME logic flow illustrating the impact of pH on the carboxylic acid moiety and subsequent formulation strategies.
References
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Benzothiazole Medicinal Chemistry
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Keri, R. S., et al. (2015). "Comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry." European Journal of Medicinal Chemistry.
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Cyclopropane Pharmacophores
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Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry.
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Physicochemical Properties (Cyclopropanecarboxylic acid)
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National Institute of Standards and Technology (NIST). "Cyclopropanecarboxylic acid Properties." NIST Chemistry WebBook.
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pKa Determination Protocols
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Reijenga, J., et al. (2013). "The determination of pKa values by chromatography." Journal of Chromatography A.
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